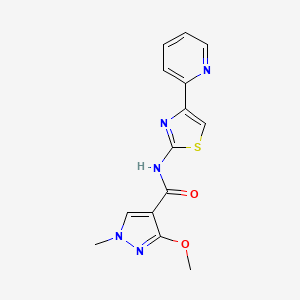![molecular formula C17H25NO2S B2963675 N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenylbutanamide CAS No. 2034263-10-8](/img/structure/B2963675.png)
N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenylbutanamide is a chemical compound with a unique structure that includes an oxane ring, a sulfanyl group, and a phenylbutanamide moiety
作用機序
Target of Action
Similar compounds have been known to target a disintegrin and metalloproteinase with thrombospondin motifs .
Mode of Action
It’s known that the compound contains a tetrahydropyran ring, which is a common protecting group for alcohols . This suggests that the compound might interact with its targets through the tetrahydropyran ring, possibly undergoing transformations that allow it to bind to or modify its targets.
Biochemical Pathways
The presence of a tetrahydropyran ring in the compound suggests that it might be involved in reactions related to the formation of oximes and hydrazones .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenylbutanamide. For instance, the compound’s stability might be affected by temperature . Additionally, the presence of other molecules could potentially influence the compound’s efficacy by competing for the same targets or by modifying the compound’s structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenylbutanamide typically involves a multi-step processThe final step involves the coupling of the oxane-sulfanyl intermediate with 2-phenylbutanamide under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled environments to facilitate the reactions efficiently .
化学反応の分析
Types of Reactions
N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxane ring or the phenylbutanamide moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the oxane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
科学的研究の応用
N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
類似化合物との比較
Similar Compounds
- N-[2-(4-oxanylthio)ethyl]benzamide
- N-[2-(oxan-4-ylsulfanyl)ethyl]-1-benzofuran-2-carboxamide
Uniqueness
N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenylbutanamide is unique due to its specific structural features, such as the oxane ring and the sulfanyl group. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds .
特性
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2S/c1-2-16(14-6-4-3-5-7-14)17(19)18-10-13-21-15-8-11-20-12-9-15/h3-7,15-16H,2,8-13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAKXNWNGUGKKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCSC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-benzyl-N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2963593.png)
![6-benzyl-3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2963595.png)
![5-Methyl-1-[2-(4-methylphenoxy)ethyl]indole-2,3-dione](/img/structure/B2963596.png)

![propyl 4-{[7-(carbamoylmethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate](/img/structure/B2963603.png)
![3-(2H-1,3-benzodioxol-5-yl)-2-cyano-N-[5-(dimethylsulfamoyl)-2-methylphenyl]prop-2-enamide](/img/structure/B2963605.png)

![1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone](/img/structure/B2963607.png)



![4-(N,N-diethylsulfamoyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2963612.png)
![2-Chloro-N-[(3-chloro-5-methylsulfonylphenyl)methyl]acetamide](/img/structure/B2963613.png)

